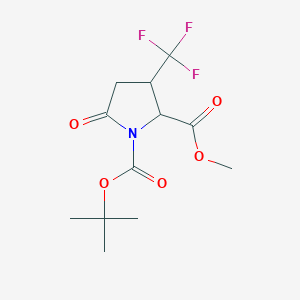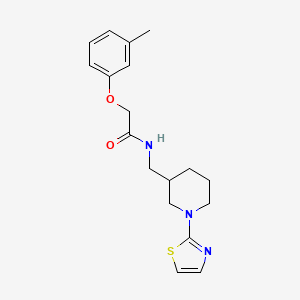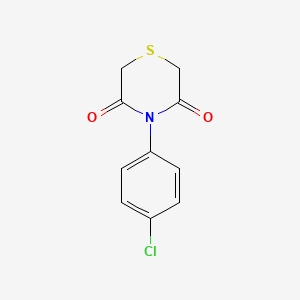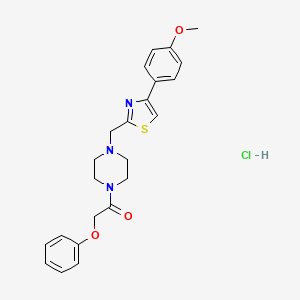![molecular formula C7H16Cl2F2N2 B2712249 Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2) CAS No. 1355355-65-5](/img/structure/B2712249.png)
Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)” is a chemical compound with the CAS Number 1911568-46-1 . It has a molecular weight of 150.17 . The IUPAC name for this compound is 1-(4,4-difluorocyclohexyl)hydrazine . It is stored under nitrogen at a temperature of -20°C . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12F2N2/c7-6(8)3-1-5(10-9)2-4-6/h5,10H,1-4,9H2 . This indicates that the compound has a cyclohexyl ring with two fluorine atoms attached to the same carbon atom, and a hydrazine group attached to the ring via a methyl group .Chemical Reactions Analysis
Hydrazine can react with a carbonyl to form a hydrazone, a reaction similar to that of imine formation . This could potentially be relevant to the compound , as it contains a hydrazine group .Aplicaciones Científicas De Investigación
Anticancer Properties
Hydrazine derivatives have shown promising results in cancer research. A study demonstrated the synthesis of certain tropane-based compounds, including derivatives of hydrazine, which exhibited significant antitumor properties against human tumor cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer), outperforming the standard reference drug, doxorubicin (Ismail et al., 2016). Another research highlighted the nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer MCF-7 cell lines, suggesting its potential as a novel anti-breast cancer compound (Prasetiawati et al., 2022).
Fluorescent Probes and Detection
Hydrazine derivatives are utilized in the development of fluorescent probes for various applications. A study described the design of a ratiometric fluorescent probe for detecting hydrazine in biological and water samples (Zhu et al., 2019). Another research proposed a next-generation fluorescent probe for hydrazine, demonstrating applications in soil analysis, two-photon tissue imaging, and real-time spray-based sensing (Jung et al., 2019).
Antibacterial and Antimicrobial Applications
Some hydrazine derivatives have been synthesized and evaluated for their antibacterial properties. A study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, showing significant antibacterial activity (Azab et al., 2013).
Corrosion Inhibition
Hydrazine derivatives are also researched for their application in corrosion inhibition. An experimental study demonstrated the effectiveness of new hydrazine carbodithioic acid derivatives in inhibiting corrosion of mild steel in hydrochloric acid solutions (Khaled, 2006).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation and respiratory irritation .
Propiedades
IUPAC Name |
(4,4-difluorocyclohexyl)methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2.2ClH/c8-7(9)3-1-6(2-4-7)5-11-10;;/h6,11H,1-5,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCQRWDTYABCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNN)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2712166.png)

![N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2712169.png)

![5-amino-N-(4-methylphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2712172.png)

![2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2712176.png)

![2-[(4-Methoxyphenyl)methyl]pyridine](/img/structure/B2712181.png)
![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2712183.png)

![[1-(3-Methoxypyridin-2-yl)cyclopropyl]methanamine](/img/structure/B2712185.png)
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)
